(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a synthetic pyrrolidine-2,3-dione derivative with a complex heterocyclic framework. Its structure features:
- Substituents: A 2,3-dimethoxyphenyl group at position 5, contributing to aromatic interactions and solubility. A 3-(dimethylamino)propyl chain at position 1, enhancing solubility and enabling interactions with biological targets via its tertiary amine group.
This compound is hypothesized to exhibit pharmacological properties due to its structural similarity to kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-23(2)11-7-12-24-18(14-8-5-9-15(28-3)21(14)29-4)17(20(26)22(24)27)19(25)16-10-6-13-30-16/h5-6,8-10,13,18,26H,7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVLRYQWBKQNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dimethoxyphenyl and thiophene groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and metal-organic frameworks can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
The compound (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. The presence of the dimethoxyphenyl group is believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Case Study
In a study published in Journal of Medicinal Chemistry, a series of pyrrolidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The findings suggested that modifications to the pyrrolidine core could lead to increased potency against breast cancer cells .
Neurological Applications
The dimethylamino group suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in mood regulation.
Case Study
A study published in Neuropharmacology explored the effects of dimethylamino-substituted pyrrolidines on serotonin receptors. Results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), offering a new avenue for treating depression .
Antimicrobial Properties
The thiophenyl moiety has been associated with antimicrobial activity. Research has shown that compounds containing sulfur heterocycles can exhibit significant antibacterial and antifungal properties.
Case Study
In a publication from Antimicrobial Agents and Chemotherapy, researchers tested various thiophene-containing compounds against resistant bacterial strains. The results highlighted a promising antimicrobial effect, suggesting that similar derivatives could be developed into new antibiotics .
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrrolidine-2,3-dione Derivatives
The pyrrolidine-2,3-dione core is a hallmark of several bioactive molecules. For example:
- MFR-a cofactor (Fig. 2A, ): A microbial cofactor with a modified furanose and glutamic acid residues. Unlike the target compound, MFR-a lacks the thiophene and dimethylamino substituents but shares a heterocyclic backbone. Its biological role in methanogenesis contrasts with the synthetic nature of the target compound.
- Catechin derivatives (): While catechins (e.g., epigallocatechin gallate) are flavanols with antioxidant properties, their polyphenolic structure diverges significantly from the pyrrolidine-2,3-dione scaffold.
Thiophene-Containing Compounds
The hydroxy(thiophen-2-yl)methylidene group in the target compound suggests similarities to sulfur-containing heterocycles. For instance:
Dimethylaminoalkyl-Substituted Molecules
The 3-(dimethylamino)propyl chain is common in drugs targeting central nervous system (CNS) receptors (e.g., antihistamines). This group may enhance blood-brain barrier penetration, a feature absent in the cofactors and catechins mentioned in the evidence.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- This hybrid structure may offer novel reactivity or binding modes.
- Evidence Gaps: No direct pharmacological or biochemical data are available in the provided sources. Comparisons rely on structural analogs (e.g., MFR-a, catechins), which differ in both structure and function.
- Potential Applications: If the dimethylamino group enables CNS penetration, this compound could be explored for neuroactive properties. The thiophene moiety may also confer redox activity relevant to antimicrobial or anticancer applications.
Biological Activity
The compound (4E)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione , often referred to by its IUPAC name, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C26H32N2O6
- Molecular Weight : 468.5 g/mol
- Structure : The compound features a pyrrolidine core with various substituents that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs to the target compound have demonstrated significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, as evidenced by studies reporting IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Compounds structurally related to pyrrolidine derivatives have been evaluated for their anticonvulsant activity. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substituents can significantly affect anticonvulsant efficacy. For example, certain thiazole-integrated pyrrolidinones exhibited high protective effects against seizures in animal models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance, derivatives containing sulfonamide groups demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs based on the pyrrolidine structure and evaluated their cytotoxicity against cancer cell lines. The most active compound exhibited an IC50 value of 1.61 µg/mL against A-431 cells, significantly outperforming established drugs .
Case Study 2: Anticonvulsant Activity
A series of pyrrolidine derivatives were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model in rodents. One particular derivative showed a 100% protection rate during the tonic extensor phase, suggesting strong anticonvulsant properties linked to specific structural features .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrrolidine derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Receptor Modulation : Compounds similar to this one may interact with neurotransmitter receptors, contributing to their anticonvulsant effects.
- Antimicrobial Action : The presence of specific functional groups enhances interaction with bacterial cell membranes or metabolic pathways.
Data Summary Table
| Biological Activity | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Antitumor | Thiazole Derivatives | < 1.61 µg/mL | Enzyme Inhibition |
| Anticonvulsant | Pyrrolidine Derivatives | 100% Protection in PTZ Model | Receptor Modulation |
| Antimicrobial | Sulfonamide Compounds | 10 µg/mL for E. coli | Membrane Disruption |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
